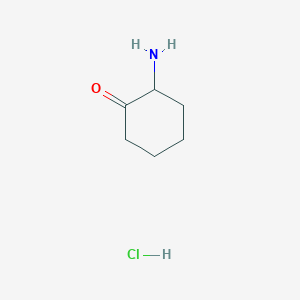

2-Aminocyclohexanone hydrochloride

Übersicht

Beschreibung

2-Aminocyclohexanone hydrochloride is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is derived from 2-aminocyclohexanone, which is an intermediate in organic synthesis and can be used to produce a variety of derivatives with different chemical properties and applications.

Synthesis Analysis

The synthesis of 2-aminocyclohexanone derivatives has been described as a process that involves the resolution of racemic mixtures using mandelic acid to achieve high enantiomeric excesses of the desired products . Another method involves the base-promoted rearrangement of N,N-Dichlorocyclohexylamine to 2-aminocyclohexanone, followed by treatment with hydrochloric acid to yield the hydrochloride salt . This method also allows for the incorporation of carbon-14 labels, which can be useful in tracer studies to understand the reaction mechanisms .

Molecular Structure Analysis

The molecular structure of 2-aminocyclohexanone hydrochloride and its derivatives can be complex, with the possibility of cis and trans isomers. These isomers can be synthesized and used in different applications, such as ligands in asymmetric catalysis, which can lead to products with high enantiomeric excess . The stereochemistry of related compounds, such as 1-amino-2-hydroxycyclohexanecarboxylic acids, has been established using NMR methods and X-ray analyses .

Chemical Reactions Analysis

2-Aminocyclohexanone hydrochloride can undergo various chemical reactions. For instance, it can be used in the synthesis of polyamides and polyimides by reacting with different anhydrides and dichlorides . It can also be involved in deaminative diazotization reactions to yield cyclopentanecarboxylic acid and other minor products . Additionally, the compound has been used to prepare antidotes for anticholinesterase poisoning by converting it to aminoethyl phenylcyclopentanecarboxylate hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocyclohexanone hydrochloride and its derivatives are influenced by their molecular structure. The resolution of racemic mixtures can yield enantiomers with high purity and enantiomeric excess, which is crucial for their application in asymmetric catalysis . The stability and reactivity of these compounds can be tailored by synthesizing different derivatives, which can lead to materials with specific properties, such as heat-curable polyamides and polyimides with high thermal stability . The ability to synthesize both cis and trans isomers adds to the versatility of these compounds in chemical synthesis and their potential use in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

-

Chemical Research

- Application : 2-Aminocyclohexanone hydrochloride is a chemical compound used in various chemical reactions .

- Method of Application : The specific methods of application can vary depending on the reaction. The compound is typically used in its powder form .

- Results : The outcomes can vary widely depending on the specific reaction. For example, it might be used as a reagent to synthesize other compounds .

-

Structural Analysis

-

Pharmacological Research

- Application : 2-Aminocyclohexanone hydrochloride has shown inhibitory effects on nicotinic acetylcholine receptors of the crth2 type .

- Method of Application : The specific methods of application can vary depending on the experiment. In pharmacological research, the compound might be applied to cells or tissues to observe its effects .

- Results : The compound has been found to inhibit certain types of receptors .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHZKLDCXNJLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460786 | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohexanone hydrochloride | |

CAS RN |

6946-05-0 | |

| Record name | 6946-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

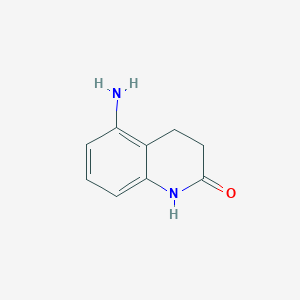

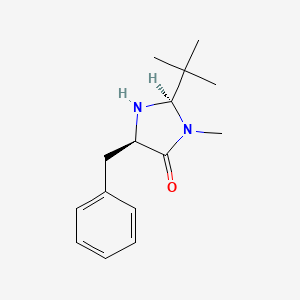

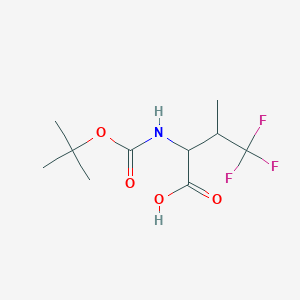

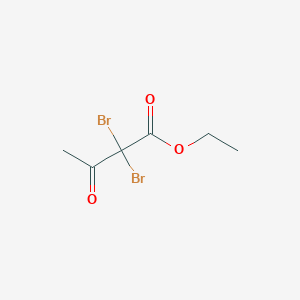

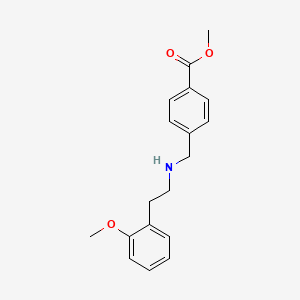

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

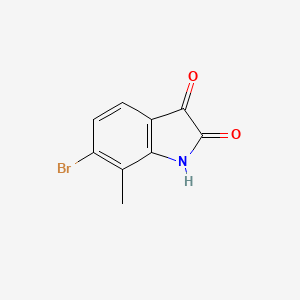

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)